2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
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Overview
Description
2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl is a specialized chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a cyclohexylaminomethyl group. Its pinacol ester form and hydrochloride salt enhance its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl typically involves multiple steps, starting with the preparation of the core phenylboronic acid structure. The cyclohexylaminomethyl group is introduced through a nucleophilic substitution reaction, followed by the introduction of the fluorine atom via electrophilic fluorination. The pinacol ester formation is achieved by reacting the boronic acid with pinacol in the presence of a dehydrating agent. Finally, the hydrochloride salt is formed by treating the pinacol ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity. The production process is optimized to minimize waste and improve efficiency, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Borates: Resulting from further oxidation of boronic esters.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.
Biology: It serves as a tool in bioconjugation studies, where it is used to label biomolecules for imaging and tracking.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: It is utilized in the manufacturing of advanced materials and polymers, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to participate in various biochemical processes. The fluorine atom enhances the compound's stability and reactivity, making it suitable for use in sensitive reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the fluorine and cyclohexylaminomethyl groups.
3-Fluorophenylboronic Acid: Similar but lacks the cyclohexylaminomethyl group.
2-(N-Methylaminomethyl)-3-fluorophenylboronic Acid: Similar but has a methyl group instead of cyclohexyl.
Uniqueness: 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl is unique due to the presence of both the fluorine atom and the cyclohexylaminomethyl group, which enhance its reactivity and stability compared to similar compounds. This combination of functional groups makes it particularly useful in advanced synthetic applications and research.
Properties
IUPAC Name |
N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2.ClH/c1-18(2)19(3,4)24-20(23-18)16-11-8-12-17(21)15(16)13-22-14-9-6-5-7-10-14;/h8,11-12,14,22H,5-7,9-10,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDCJHQSKQMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNC3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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